![molecular formula C11H18N4OS B1488652 2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 1285251-17-3](/img/structure/B1488652.png)
2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
描述
2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperidine ring, an aminomethyl group, and a thiazole moiety, which contribute to its unique chemical properties and biological activities.
作用机制
Target of Action
The primary target of 2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, particularly in the transition from G1 phase to S phase .
Mode of Action
It is believed that the compound interacts with its target, cyclin-dependent kinase 2, leading to changes in the enzyme’s activity . This interaction could potentially alter the progression of the cell cycle .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation . By interacting with Cyclin-dependent kinase 2, the compound could influence the progression of the cell cycle and affect downstream cellular processes .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with Cyclin-dependent kinase 2 . If the compound inhibits the enzyme’s activity, it could potentially halt the progression of the cell cycle, leading to cell cycle arrest .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, extreme temperatures or pH levels could potentially affect the compound’s stability or its interaction with Cyclin-dependent kinase 2 .
生化分析
Biochemical Properties
2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinase 2, which is crucial for cell cycle regulation . The compound’s interaction with cyclin-dependent kinase 2 involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can affect cell proliferation and has potential implications for cancer therapy.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cyclin-dependent kinase 2, leading to enzyme inhibition . This binding disrupts the enzyme’s normal function, preventing the phosphorylation of target proteins required for cell cycle progression. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The compound’s interaction with cytochrome P450 can lead to the formation of metabolites that may have different biological activities. Additionally, the compound can affect metabolic flux by altering the levels of key metabolites, influencing cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity to transporters, and cellular uptake rates.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the thiazole moiety. One common synthetic route includes the following steps:
Formation of Piperidine Ring: : Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Introduction of Aminomethyl Group: : The aminomethyl group can be introduced via reductive amination of the piperidine ring with formaldehyde and ammonia.
Synthesis of Thiazole Moiety: : The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.
Coupling Reaction: : The final step involves the coupling of the aminomethylated piperidine with the thiazole moiety using appropriate coupling agents, such as carbodiimides or peptide coupling reagents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Alkyl halides, amines, carbodiimides, peptide coupling reagents
Major Products Formed
Oxidation Products: : Various oxidized derivatives of the compound
Reduction Products: : Reduced forms of the compound
Substitution Products: : Substituted derivatives with different functional groups
科学研究应用
2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: : Utilized in the development of new materials and chemical processes.
相似化合物的比较
2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
2-[4-(aminomethyl)piperidin-1-yl]nicotinonitrile: : Similar structure but different functional groups.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: : Similar thiazole moiety but different substituents.
These compounds share structural similarities but exhibit unique properties and applications due to variations in their chemical structures.
属性
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c12-7-9-1-4-15(5-2-9)8-10(16)14-11-13-3-6-17-11/h3,6,9H,1-2,4-5,7-8,12H2,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCFVTFZENETNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


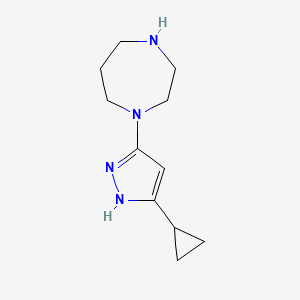

![(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1488573.png)
![2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488574.png)
![Tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1488575.png)
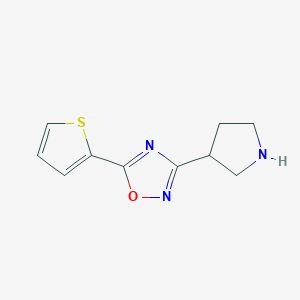
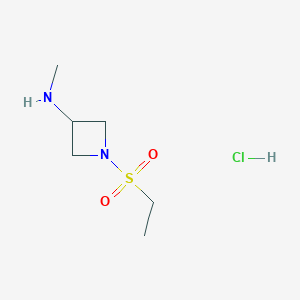
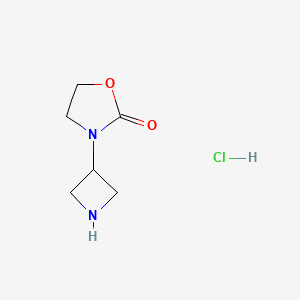
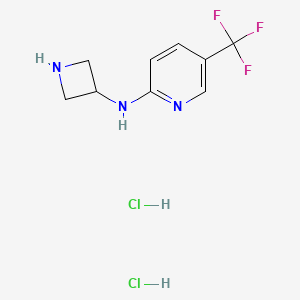
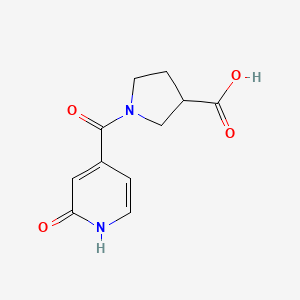
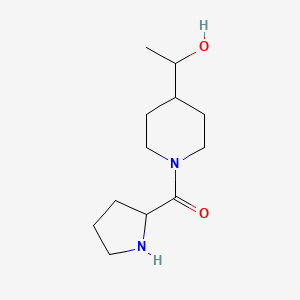
![3-Propoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1488588.png)
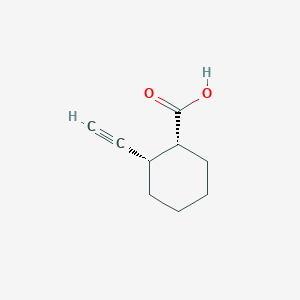
![2-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488590.png)
